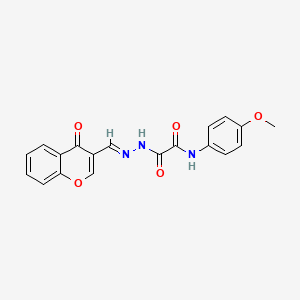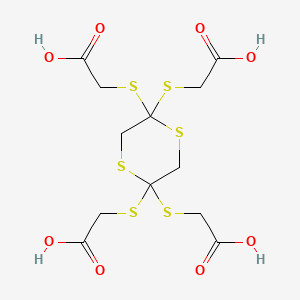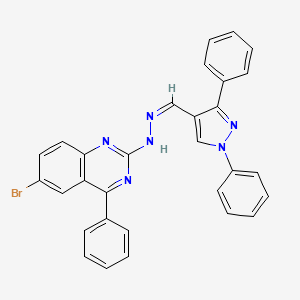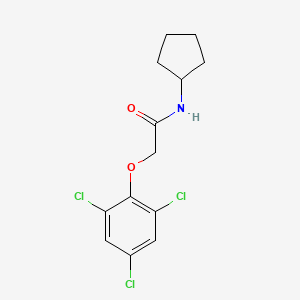
Hydrazine, N-(2-chlorobenzoyl)-N'-(4-chlorobenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE is an organic compound that belongs to the class of hydrazines It is characterized by the presence of two chlorobenzoyl groups attached to a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE can be synthesized through the reaction of 2-chlorobenzoyl chloride and 4-chlorobenzoyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of 1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives.
Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Azobenzene derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzoyl hydrazines.
Wissenschaftliche Forschungsanwendungen
1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(2-BROMOBENZOYL)-2-(4-BROMOBENZOYL)HYDRAZINE: Similar structure but with bromine atoms instead of chlorine.
1-(2-METHYLBENZOYL)-2-(4-METHYLBENZOYL)HYDRAZINE: Similar structure but with methyl groups instead of chlorine.
1-(2-NITROBENZOYL)-2-(4-NITROBENZOYL)HYDRAZINE: Similar structure but with nitro groups instead of chlorine.
Uniqueness: 1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorine atoms can participate in various chemical reactions, such as nucleophilic substitution, and can also affect the compound’s lipophilicity and ability to interact with biological targets.
Eigenschaften
Molekularformel |
C14H10Cl2N2O2 |
|---|---|
Molekulargewicht |
309.1 g/mol |
IUPAC-Name |
2-chloro-N'-(4-chlorobenzoyl)benzohydrazide |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-10-7-5-9(6-8-10)13(19)17-18-14(20)11-3-1-2-4-12(11)16/h1-8H,(H,17,19)(H,18,20) |
InChI-Schlüssel |
OADMTIODBLBYJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















